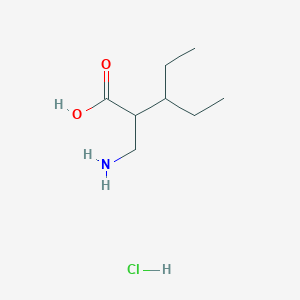
2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride involves complex chemical reactions, with a focus on obtaining high purity and yields. For instance, the synthesis of specific amino acid derivatives and their transformation through metathesis reactions highlight the intricate methods employed in the chemical synthesis of such compounds (Kiss et al., 2018). These methodologies can be adapted to synthesize a wide range of structurally similar compounds, providing a foundation for the synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride is crucial in determining their chemical reactivity and physical properties. Studies on the stereochemistry of peptides containing specific amino acids reveal how the incorporation of certain residues affects the overall structure and function of the molecules (Prasad & Balaram, 1984). These insights are invaluable for understanding the structural aspects of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride and its derivatives.
Chemical Reactions and Properties
Chemical properties of related compounds provide a glimpse into the reactivity and stability of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride. For instance, the reactions of certain furanones with nucleophiles demonstrate the potential chemical pathways and transformations that similar compounds can undergo (Kamneva et al., 2018). Understanding these chemical behaviors is essential for the application and manipulation of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride in various scientific domains.
科学的研究の応用
Synthesis and Resolution of Amino Acids : This compound has been used in the synthesis and resolution of amino acids, particularly in the preparation of L-forms of specific amino acids like L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituents of AM-toxins. Techniques such as acylase resolution and acid treatments have been employed for the synthesis of these amino acids (Shimohigashi et al., 1976).
Hydroxyproline Synthesis : Research has been conducted on the systematic synthesis of hydroxyproline and 2-amino-4-dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid. This includes exploring various reactions such as halogenation and hydrolysis, followed by treatment with barium hydroxide to produce these compounds (Gaudry et al., 1956).
NMR Study of Coordination Compounds : Studies involving 1H NMR spectroscopy have explored the interactions of 2-aminooxypropanoic acid and its derivatives with palladium(II), providing insights into the chelation and coordination behaviors of these compounds (Warnke & Trojanowska, 1993).
Ring Opening and Oximation Reactions : Research on the reaction of hydroxylamine hydrochloride with specific carboxylates has led to the formation of compounds via tandem ring opening and oximation processes. This has implications for understanding the chemical reactivity and potential applications in synthesis (Saravanan et al., 2007).
Vitamin B12 Antimetabolite Production : There have been studies on the microbial production of vitamin B12 antimetabolites, involving derivatives of 2-amino acids. This research has implications for understanding microbial biochemistry and the synthesis of bioactive compounds (Perlman et al., 1977).
作用機序
The exact mechanism of action depends on the specific application. In peptide synthesis, it acts as an amino acid derivative, contributing to peptide chain elongation. In pharmacology, it may interact with specific receptors or enzymes, affecting biological processes. Further studies are needed to elucidate its precise mechanisms .
特性
IUPAC Name |
2-(aminomethyl)-3-ethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-6(4-2)7(5-9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSUFRPHDCTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

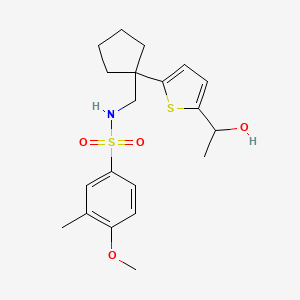



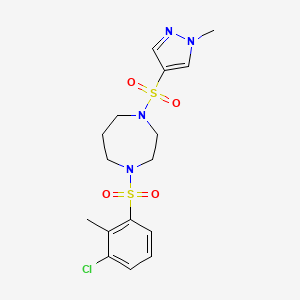

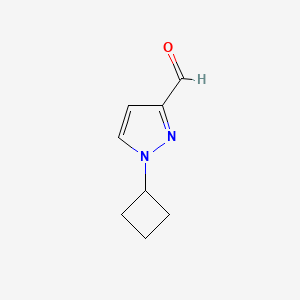
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
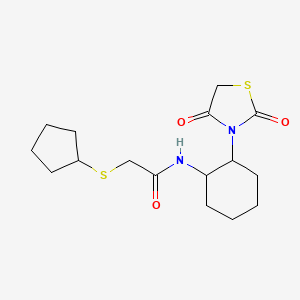
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)
